Alcohol Togni-(3-CF3-PhOCF2CF2)-reagent

Description

Significance of Fluorinated Moieties in Modern Chemical Science

The incorporation of fluorine into organic compounds can dramatically alter their physical, chemical, and biological properties. uochb.czresearchgate.net Fluorine's high electronegativity, combined with the small size of the fluorine atom and the strength of the carbon-fluorine bond, leads to significant changes in a molecule's conformational preferences, pKa, metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.netnih.govethz.chnih.govgoogle.com

In the pharmaceutical industry, approximately 20% of all commercialized drugs contain at least one fluorine atom. uochb.cz Fluorination can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing its half-life and bioavailability. nih.govgoogle.com Furthermore, the introduction of fluorine can improve a molecule's ability to permeate cell membranes and can lead to stronger binding interactions with target enzymes or receptors. nih.govnih.gov Notable examples of fluorinated pharmaceuticals include the antidepressant fluoxetine (B1211875) (Prozac®) and the cholesterol-lowering drug atorvastatin (B1662188) (Lipitor®).

In agrochemicals, fluorinated compounds represent a substantial portion of the market, with estimates suggesting that up to 35% of crop protection agents contain fluorine. uochb.cz The trifluoromethyl (-CF3) group, in particular, is a common feature in many herbicides, insecticides, and fungicides, contributing to their enhanced efficacy and stability in the environment. trea.com

The influence of fluorine extends to materials science, where fluoropolymers like polytetrafluoroethylene (Teflon®) are valued for their chemical inertness, thermal stability, and low friction coefficients. nih.govresearchgate.net In addition, fluorinated compounds are integral to the development of liquid crystals, dyes, and other advanced materials. researchgate.net

Evolution of Fluoroalkylation Methodologies

The growing importance of fluorinated molecules has spurred the development of a diverse array of synthetic methods for their preparation. Fluoroalkylation, the introduction of a fluoroalkyl group into a molecule, has been a particularly active area of research.

The introduction of the trifluoromethyl (-CF3) group, one of the most important fluorinated moieties, has been the subject of intense investigation. Early methods for trifluoromethylation often required harsh reaction conditions. An early synthetic method was developed by Frédéric Swarts in 1892, utilizing antimony fluoride (B91410) to convert benzotrichloride (B165768) into its trifluoromethylated counterpart. mdpi.com

A significant milestone was the development of the first so-called "electrophilic" trifluoromethylating agent. In 1984, Yagupolskii and co-workers reported that S-(trifluoromethyl)diarylsulfonium salts could transfer a CF3 group to nucleophiles like thiophenolates. uochb.czst-andrews.ac.uk This discovery opened the door to the development of a host of reagents designed to deliver an electrophilic CF3 moiety. Among the most successful and widely used are the Umemoto reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, and various other chalcogen-based reagents. st-andrews.ac.uknih.gov These shelf-stable, crystalline solids expanded the scope of electrophilic trifluoromethylation to a wider range of nucleophiles. uochb.cznih.gov

The field of fluoroalkylation was further revolutionized by the advent of hypervalent iodine reagents. Compounds of iodine in a higher-than-normal oxidation state (typically +3 or +5) were found to be exceptionally versatile and environmentally benign reagents in organic synthesis. Often exhibiting reactivity similar to that of heavy metals, hypervalent iodine reagents offer the advantages of being non-toxic, readily available, and stable.

These reagents have found broad application as mild oxidants and as efficient agents for the transfer of various functional groups. Their utility in fluoroalkylation became particularly evident with the development of reagents capable of delivering fluoroalkyl groups. The reactions mediated by hypervalent iodine compounds are often characterized by their mild conditions, high selectivity, and tolerance of a wide range of functional groups, making them powerful tools for the late-stage functionalization of complex molecules.

Classification and General Reactivity of Togni Reagents

A major breakthrough in the application of hypervalent iodine chemistry to fluoroalkylation came from the group of Antonio Togni. In 2006, they introduced a new class of hypervalent iodine(III)-CF3 reagents that have since become widely known as Togni reagents. uochb.czresearchgate.netst-andrews.ac.uk These reagents are characterized by a trifluoromethyl group directly attached to the iodine atom of a benziodoxole scaffold.

The two most prominent first-generation Togni reagents are 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (often called "Acid Togni reagent") and 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (B116650) (often called "Alcohol Togni reagent"). nih.gov These compounds are stable, crystalline solids that serve as convenient sources for the electrophilic transfer of a trifluoromethyl group to a diverse range of nucleophiles, including carbon-, sulfur-, oxygen-, and nitrogen-centered substrates. uochb.czmdpi.com

The reactivity of Togni reagents is multifaceted. While they are often described as electrophilic trifluoromethylating agents, capable of reacting with nucleophiles in a formal SN2-type pathway, they can also serve as a source of trifluoromethyl radicals (•CF3) under certain conditions, such as in the presence of a reductant or under photolytic conditions. uochb.cz This dual reactivity has greatly expanded their synthetic utility, enabling a wide variety of transformations.

Building on the success of the original Togni reagents, research has expanded to include "extended" Togni reagents designed to transfer longer, more complex perfluoroalkyl and functionalized fluoroalkyl groups. uochb.cz This development addresses the growing need for more diverse fluoroalkylated building blocks in drug discovery and materials science. uochb.cz

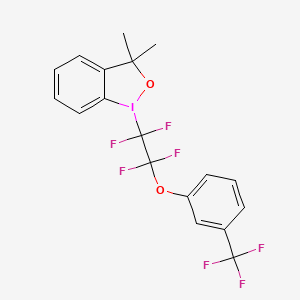

A notable example within this class is the Alcohol Togni-(3-CF3-PhOCF2CF2)-reagent . This compound is an electrophilic hypervalent iodine reagent specifically designed to introduce the 3-trifluoromethylphenoxy-tetrafluoroethyl fragment [-CF2CF2O(m-CF3-Ph)] onto a substrate.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | 3,3-Dimethyl-1-(1,1,2,2-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)-1,3-dihydro-1λ³-benzo[d] uochb.cziodaoxole |

| Chemical Formula | C₁₈H₁₄F₇IO₂ |

| Molecular Weight | 522.20 g/mol |

| Structure | A hypervalent iodine(III) center within a benziodoxole framework, bonded to a dimethyl carbinol-derived backbone and the -CF₂CF₂O(m-CF₃-Ph) group. |

These extended Togni reagents, including the subject of this article, have shown exceptional reactivity and selectivity, particularly towards soft nucleophiles like thiols. This has led to their application in the selective modification of cysteine residues in peptides and proteins, a process known as bioconjugation. Furthermore, the transferred fluoroalkyl moiety can participate in subsequent transformations, such as radical cyclizations, to generate complex tetrafluorinated heterocyclic structures. uochb.czmdpi.com

The development of these functionalized perfluoroalkylation reagents allows for the late-stage diversification of complex molecules, providing access to novel chemical space with potentially unique biological and material properties. uochb.cz

Detailed Research Findings

Research conducted by the groups of Beier and Togni has significantly expanded the scope of perfluoroalkylation by developing a series of hypervalent iodine reagents for the electrophilic transfer of functionalized tetrafluoroethyl groups (-CF₂CF₂-X). uochb.cz These reagents, including the this compound, have demonstrated considerable utility in the functionalization of a variety of nucleophiles.

The general reactivity of these extended Togni reagents involves the transfer of the perfluoroalkoxy or perfluoroalkylthio moiety to a nucleophilic substrate. The reactions are typically fast and selective, especially for soft nucleophiles.

Table 2: Reactivity of Extended Togni Reagents with Various Nucleophiles

| Nucleophile Class | Substrate Example | Outcome | General Yields |

| S-Nucleophiles | Thiols (e.g., thiophenol, cysteine derivatives) | S-perfluoroalkoxylation / S-perfluoroalkylthiolation | High to excellent |

| O-Nucleophiles | Alcohols (e.g., adamantol), Phenols | O-perfluoroalkoxylation / O-perfluoroalkylthiolation | Moderate to good |

| P-Nucleophiles | Phosphines | P-perfluoroalkoxylation / P-perfluoroalkylthiolation | Reported |

| C-Nucleophiles | β-keto esters, 1,3-dicarbonyl compounds | C-perfluoroalkoxylation / C-perfluoroalkylthiolation | Moderate to good |

The exceptional reactivity towards thiols has been a highlight of this research, leading to applications in bioconjugation for the selective labeling of cysteine residues in proteins. The stability of the resulting thioether linkage is a significant advantage in this context.

Furthermore, these reagents can serve as precursors for fluoroalkyl radicals. For instance, the phenylsulfanyltetrafluoroethyl group, once installed, can be treated with a radical initiator like tributyltin hydride to generate a fluoroalkyl radical, which can then undergo intramolecular cyclization if a suitable olefin is present in the molecule. mdpi.com This opens up pathways to complex, fluorinated cyclic structures. uochb.czmdpi.com

Structure

2D Structure

Properties

Molecular Formula |

C18H14F7IO2 |

|---|---|

Molecular Weight |

522.2 g/mol |

IUPAC Name |

3,3-dimethyl-1-[1,1,2,2-tetrafluoro-2-[3-(trifluoromethyl)phenoxy]ethyl]-1λ3,2-benziodoxole |

InChI |

InChI=1S/C18H14F7IO2/c1-15(2)13-8-3-4-9-14(13)26(28-15)17(22,23)18(24,25)27-12-7-5-6-11(10-12)16(19,20)21/h3-10H,1-2H3 |

InChI Key |

VMUWKMALYVFBQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2I(O1)C(C(OC3=CC=CC(=C3)C(F)(F)F)(F)F)(F)F)C |

Origin of Product |

United States |

Alcohol Togni 3 Cf3 Phocf2cf2 Reagent: Structural Context and Design Principles

Hypervalent Iodine Scaffolds in Fluoroalkylation Chemistry

Hypervalent iodine compounds are characterized by an iodine atom in a formal oxidation state higher than the typical -1. In the context of fluoroalkylation, λ³-iodanes are of particular importance. These reagents serve as electrophilic sources of fluoroalkyl groups, a crucial function given the prevalence of these moieties in modern chemistry. The general structure of these reagents often involves a hypervalent bond, typically a linear three-center, four-electron (3c-4e) bond, which facilitates the transfer of the fluoroalkyl group to a nucleophile.

The Togni reagents are a prominent class of hypervalent iodine compounds that have become standard tools for the introduction of fluoroalkyl groups. researchgate.net They are valued for their stability, reactivity, and ease of handling compared to many other fluoroalkylating agents. These reagents typically feature a benziodoxole core, a five-membered ring containing the hypervalent iodine atom, which contributes to their stability and reactivity profile. The ability of these scaffolds to be readily modified allows for the development of a diverse range of reagents with tailored properties and the capacity to deliver a variety of fluoroalkyl groups.

Design Rationale for Extended Togni Reagents

The development of "extended" Togni reagents, such as the Alcohol Togni-(3-CF3-PhOCF2CF2)-reagent, is a direct response to the growing demand for more complex and functionalized fluoroalkyl groups in drug discovery and materials science. While the trifluoromethyl (CF₃) group has been a mainstay, the introduction of longer, more elaborate fluoroalkyl chains offers a means to further modulate the properties of organic molecules.

Strategic Introduction of Complex Fluoroalkyl Chains

The strategic incorporation of complex fluoroalkyl chains into organic molecules can profoundly influence their physicochemical and biological properties. The introduction of these moieties can enhance metabolic stability, increase lipophilicity, and alter the conformational preferences of a molecule. mdpi.combohrium.comresearchgate.net This is particularly valuable in medicinal chemistry, where fine-tuning these properties is critical for optimizing the efficacy and pharmacokinetic profile of a drug candidate. mdpi.combohrium.comresearchgate.net Extended Togni reagents provide a direct and efficient method for the late-stage introduction of these complex fluoroalkyl groups, allowing for the rapid diversification of lead compounds.

Specificity of the 3-Trifluoromethylphenoxytetrafluoroethyl Moiety

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 3,3-Dimethyl-1-(1,1,2,2-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)-1,3-dihydro-1λ³-benzo[d] mdpi.comwikipedia.orgiodaoxole cfplus.cz |

| Chemical Formula | C₁₈H₁₄F₇IO₂ cfplus.cz |

| Molecular Weight | 522.20 g/mol cfplus.cz |

| Appearance | Not specified |

| Solubility | Not specified |

Structural Analogues and Related Reagents within the Togni Family

The this compound is part of a broader family of hypervalent iodine-based fluoroalkylating agents. Understanding its relationship to simpler analogues, such as Togni Reagent I and Togni Reagent II, provides valuable context for its design and applications.

Alcohol CF3-reagent (Togni Reagent I)

Togni Reagent I, also known as Alcohol CF₃-reagent, was one of the first commercially available hypervalent iodine-CF₃ reagents. cfplus.cz It is characterized by a 3,3-dimethyl-1,2-benziodaoxole scaffold. A key feature of Togni Reagent I is its good solubility in a wide range of organic solvents. cfplus.cz The reagent contains a relatively basic alkoxide group, which can be advantageous in certain catalytic processes where deprotonation is required to generate the active nucleophile. cfplus.cz

Table 2: Properties of Alcohol CF3-reagent (Togni Reagent I)

| Property | Value |

|---|---|

| IUPAC Name | 3,3-Dimethyl-1-(trifluoromethyl)-1,3-dihydro-1λ³-benzo[d] mdpi.comwikipedia.orgiodaoxole cfplus.cz |

| Synonyms | Togni reagent I, Alcohol-CF₃ Togni reagent cfplus.cz |

| CAS Number | 887144-97-0 cfplus.cz |

| Chemical Formula | C₁₀H₁₀F₃IO cfplus.cz |

| Molecular Weight | 330.09 g/mol cfplus.cz |

| Appearance | White to off-white powder aspirasci.com |

| Melting Point | 75-79 °C chemsrc.com |

| Solubility | Soluble in most organic solvents enamine.net |

1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II)

Togni Reagent II, also referred to as Acid CF₃-reagent, is another widely used electrophilic trifluoromethylating agent. wikipedia.orgenamine.net Structurally, it differs from Togni Reagent I by having a carbonyl group in the five-membered ring of the benziodoxol-3(1H)-one core. This modification results in a more crystalline and less soluble reagent compared to Togni Reagent I, often favoring the use of polar solvents for reactions. wikipedia.org Togni Reagent II is a powerful reagent for the trifluoromethylation of a variety of nucleophiles, including carbon- and sulfur-centered species. enamine.net It is important to note that Togni Reagent II has been reported to have explosive properties and should be handled with appropriate safety precautions. acs.org

Table 3: Properties of 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II)

| Property | Value |

|---|---|

| IUPAC Name | 1-(Trifluoromethyl)-1λ³-benzo[d] mdpi.comwikipedia.orgiodaoxol-3(1H)-one |

| Synonyms | Togni's reagent II, Togni reagent 2 wikipedia.org |

| CAS Number | 887144-94-7 wikipedia.org |

| Chemical Formula | C₈H₄F₃IO₂ wikipedia.org |

| Molecular Weight | 316.018 g/mol wikipedia.org |

| Appearance | Colorless crystalline solid wikipedia.org |

| Melting Point | 122.4–123.4 °C wikipedia.org |

| Solubility | Soluble in methylene (B1212753) chloride, chloroform, acetonitrile, methanol, ethanol, acetone (B3395972) wikipedia.org |

Phenoxy- and Thiophenoxy-Perfluoroalkyl Togni Reagents

Phenoxy- and thiophenoxy-perfluoroalkyl Togni reagents are a subclass of hypervalent iodine reagents designed to introduce phenoxytetrafluoroethyl and phenylsulfanyltetrafluoroethyl moieties, respectively. cfplus.cz These reagents offer a pathway to more complex fluorinated structures beyond simple trifluoromethylation.

The Alcohol Togni-(PhOCF2CF2)-reagent, for example, is an electrophilic hypervalent iodine-fluoroalkyl reagent that introduces the phenoxytetrafluoroethyl fragment. cfplus.cz Similarly, the Alcohol Togni-(PhSCF2CF2)-reagent introduces the phenylsulfanyltetrafluoroethyl group. This latter group can be particularly useful, as the incorporated phenylsulfanyltetrafluoroethyl moiety can be further manipulated. For instance, treatment with tributyltin hydride can generate a fluoroalkyl radical, which can then participate in further reactions, such as intramolecular cyclization if an olefin is suitably positioned within the substrate.

The design of these reagents allows for late-stage functionalization, a valuable strategy in drug discovery and development. For example, the Alcohol Togni-(4-Br-PhOCF2CF2)-reagent introduces a brominated phenoxy-tetrafluoroethyl group. The bromine atom can then be used in subsequent palladium-catalyzed cross-coupling reactions to build more complex molecular architectures.

The stability and reactivity of these reagents are influenced by the nature of the perfluoroalkyl chain. nih.gov Thermolysis studies of cyclic hypervalent iodine(III) perfluoroalkyl transfer reagents have shown that these structures fragment upon heating to produce perfluoroalkyl radicals. nih.gov The threshold temperature for this fragmentation provides insight into the stability of the carbon-iodine bond. nih.gov

Table 1: Examples of Phenoxy- and Thiophenoxy-Perfluoroalkyl Togni Reagents

| Reagent Name | IUPAC Name | Chemical Formula | Molecular Weight ( g/mol ) | Transferred Fragment |

| This compound | 3,3-Dimethyl-1-(1,1,2,2-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)-1,3-dihydro-1λ³-benzo[d] cfplus.czcfplus.cziodaoxole | C₁₈H₁₄F₇IO₂ | 522.20 | 3-Trifluoromethylphenoxy tetrafluoroethyl |

| Alcohol Togni-(PhOCF2CF2)-reagent | 3,3-Dimethyl-1-(1,1,2,2-tetrafluoro-2-phenoxyethyl)-1,3-dihydro-1λ³-benzo[d] cfplus.czcfplus.cziodaoxole | C₁₇H₁₅F₄IO₂ | 454.20 | Phenoxytetrafluoroethyl |

| Alcohol Togni-(PhSCF2CF2)-reagent | Not Available | C₁₇H₁₅F₄IOS | Not Available | Phenylsulfanyltetrafluoroethyl |

| Alcohol Togni-(4-Br-PhOCF2CF2)-reagent | Not Available | C₁₇H₁₄BrF₄IO₂ | Not Available | 4-Bromophenoxytetrafluoroethyl |

Synthetic Methodologies for Alcohol Togni 3 Cf3 Phocf2cf2 Reagent and Its Analogues

General Synthetic Pathways for Hypervalent Iodine Trifluoromethylation Reagents

The construction of the core structure of Togni-type reagents follows a general, well-established sequence involving the preparation of a cyclic hypervalent iodine precursor followed by the introduction of the trifluoromethyl group. researchgate.netnih.govrsc.orgacs.orgacs.org

The synthesis typically commences with an appropriate 2-iodo-aromatic compound, such as 2-iodobenzoic acid. acs.orgwikipedia.org The crucial step is the oxidation of the iodine atom and subsequent intramolecular cyclization to form the stable benziodoxole ring system. rsc.orgacs.org Early methods utilized stoichiometric oxidants like sodium metaperiodate. acs.orgwikipedia.org However, for improved scalability and efficiency, alternative oxidants have been introduced. researchgate.netacs.org Trichloroisocyanuric acid (TCICA) has emerged as a highly effective replacement, enabling one-pot procedures that streamline the synthesis. researchgate.netacs.org For example, the reaction of 2-iodobenzoic acid can be chlorinated and cyclized using TCICA to yield 1-chloro-1,2-benziodoxol-3(1H)-one, a key intermediate for Togni reagent II. acs.org Similarly, precursors for the alcohol-derived Togni reagent I, such as 2-(2-iodophenyl)propan-2-ol, can be oxidized with TCICA to form the corresponding 1-chloro-3,3-dimethyl-1,2-benziodoxole intermediate. acs.org

| Precursor | Oxidant | Intermediate Product | Reference |

|---|---|---|---|

| 2-Iodobenzoic acid | Sodium periodate | 1-Hydroxy-1,2-benziodoxol-3(1H)-one | wikipedia.org |

| 2-Iodobenzoic acid | Trichloroisocyanuric acid (TCICA) | 1-Chloro-1,2-benziodoxol-3(1H)-one | researchgate.netacs.org |

| 2-(2-Iodophenyl)propan-2-ol | Trichloroisocyanuric acid (TCICA) | 1-Chloro-3,3-dimethyl-1,2-benziodoxole | acs.org |

The final key step is the introduction of the trifluoromethyl (CF3) group onto the hypervalent iodine center. researchgate.netnih.govrsc.orgacs.orgacs.org This is typically achieved by reacting the cyclized chloro- or fluoro-iodane intermediate with a nucleophilic CF3 source. acs.orgnih.gov The most common and effective reagent for this transformation is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), also known as the Ruppert-Prakash reagent. wikipedia.orgacs.orgnih.gov

The standard procedure involves converting the chloro-benziodoxole intermediate (e.g., 1-chloro-1,2-benziodoxol-3(1H)-one) into its more reactive fluoro-benziodoxole counterpart via halogen exchange, often using potassium fluoride (B91410) (KF). acs.orgnih.gov This fluoro-intermediate is then treated with TMSCF3. acs.orgnih.gov The reaction proceeds to yield the final trifluoromethylated hypervalent iodine reagent, such as Togni Reagent I or II. researchgate.netacs.orgnih.gov This step is crucial as it forms the I-CF3 bond that enables the subsequent trifluoromethylation of various substrates. nih.gov

Elucidating Reaction Mechanisms in Reagent Synthesis

Understanding the mechanistic underpinnings of the reagent's formation is critical for optimizing synthetic conditions and designing new analogues. Computational studies, particularly Density Functional Theory (DFT), have provided significant insights into the reaction pathway. acs.org

DFT calculations have been performed to elucidate the mechanism of the reaction between the fluoro-benziodoxole intermediate and the Ruppert-Prakash reagent (TMSCF3) in the presence of KF. acs.orgnih.gov These studies have mapped out the free energy profile of the reaction, identifying key intermediates and transition states. acs.org The mechanism is shown to proceed through several distinct steps:

Activation of TMSCF3 : The reaction is initiated by the nucleophilic attack of the fluoride ion from KF on the silicon atom of TMSCF3, forming a hypervalent silicon intermediate. acs.orgnih.gov

Formation of a CF3 Anion : This intermediate undergoes heterolytic cleavage of the Si-CF3 bond. acs.orgnih.gov This step generates trimethylsilyl (B98337) fluoride ((CH3)3SiF) as a byproduct and a CF3 carbanion, which is stabilized by the potassium cation (K+). acs.orgnih.gov

Nucleophilic Attack on Iodine : The stabilized CF3 anion then acts as a nucleophile, attacking the electrophilic iodine center of the fluoro-benziodoxole. acs.orgnih.gov This final step forms the desired hypervalent iodine Togni reagent. acs.orgnih.gov

These computational findings highlight that the formation of the kinetically stable hypervalent I-CF3 bond is favored over other potential, more thermodynamically stable isomers. acs.org

| Mechanistic Step | Description | Key Species | Reference |

|---|---|---|---|

| 1 | Nucleophilic attack on silicon | Hypervalent silicon intermediate | acs.orgnih.gov |

| 2 | Heterolytic Si-CF3 bond cleavage | K+-stabilized CF3- carbanion | acs.orgnih.gov |

| 3 | Nucleophilic attack on iodine | Final Togni Reagent | acs.orgnih.gov |

The role of potassium fluoride (KF) in the synthesis is more complex than a simple halogen exchange agent. acs.org DFT studies have revealed that KF is not only an initiator but also acts as a catalyst in the trifluoromethylation step. acs.orgnih.gov The fluoride ion initiates the cycle by attacking TMSCF3 to release the CF3 anion. acs.orgnih.gov The computational model suggests a catalytic cycle where the fluoride is regenerated. acs.org

Furthermore, the potassium cation (K+) plays a crucial stabilizing role. acs.orgnih.gov It coordinates to the CF3 carbanion generated after the cleavage of the Si-CF3 bond. acs.orgnih.gov This stabilization is vital as it prevents the decomposition of the CF3 anion into difluorocarbene (CF2), thereby ensuring the efficient formation of the Togni reagent. acs.orgnih.gov

Advanced Synthetic Strategies for Extended Togni Reagents

The development of "extended Togni reagents," such as the target "Alcohol Togni-(3-CF3-PhOCF2CF2)-reagent," requires strategies to incorporate longer and more complex perfluoroalkyl chains (Rf) instead of just a CF3 group. sigmaaldrich.com These advanced reagents provide access to a wider and potentially more valuable range of fluorinated molecules. sigmaaldrich.com

While the fundamental synthetic pathway involving an iodo-aromatic precursor remains similar, the introduction of the extended fluoroalkyl group necessitates different sources and methods. The synthesis of analogues with longer chains, like a -CF2CF2- moiety, often involves the use of different starting materials than TMSCF3. Strategies may include:

Utilizing Perfluoroalkyl Silanes : Analogous to TMSCF3, silanes with longer fluoroalkyl chains can serve as nucleophilic sources of the desired group upon activation with fluoride. sigmaaldrich.com

Oxidative Cross-Coupling : Alternative methods, such as the oxidative cross-coupling of N-hydroxylamines with sodium perfluoroalkane sulfinates (RfSO2Na), have been developed for synthesizing other classes of fluoroalkoxylation reagents. acs.org While applied to a different reagent class (Ngai reagents), this strategy of using sulfinates as the fluoroalkyl source showcases an alternative approach that could potentially be adapted for hypervalent iodine reagents. acs.org

These advanced strategies enable the diversification of the Togni reagent scaffold, allowing for the late-stage introduction of diverse fluoroalkyl groups to create a toolbox of reagents for medicinal and materials chemistry applications. sigmaaldrich.com

Perfluoroalkyl Chain Introduction Strategies

The introduction of perfluoroalkyl chains to form Togni-type reagents involves several key strategies, primarily centered around the synthesis of benziodoxole-based structures. These methods can be broadly categorized into electrophilic, nucleophilic, and radical perfluoroalkylation approaches. rsc.org

A primary strategy for the synthesis of Togni reagents and their analogues involves the reaction of a suitable precursor, such as a perfluoroalkylsilane (e.g., CnF2n+1SiMe3), with a hypervalent iodine compound. rsc.org This approach allows for the direct introduction of the perfluoroalkyl group to the iodine atom. For more complex, functionalized perfluoroalkyl chains like the -(3-CF3-PhOCF2CF2) group, the synthesis would logically start with the corresponding functionalized perfluoroalkyl iodide or a related precursor.

The general synthetic route to analogues such as the pentafluoroethyl-substituted benziodoxole (BIX-C2F5) provides a template for understanding the formation of these reagents. rsc.org Under mild conditions, these reagents can then react with various nucleophiles, such as β-keto esters, to transfer the perfluoroalkyl group. rsc.org

Another key strategy involves the use of fluoroalkyl amino reagents (FARs) as precursors for the introduction of fluoroalkyl moieties. mdpi.com These reagents are typically prepared through the hydroamination of polyfluoroalkenes with secondary amines. mdpi.com While not a direct route to Togni reagents, the principles of handling and activating fluoroalkyl groups are relevant.

The table below summarizes some of the Alcohol Togni-reagent analogues and their key identifiers.

| Compound Name | Chemical Formula | Molecular Weight | IUPAC Name |

| This compound | C₁₈H₁₄F₇IO₂ | 522.20 | 3,3-Dimethyl-1-(1,1,2,2-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)-1,3-dihydro-1λ³-benzo[d] nih.govnih.goviodaoxole |

| Alcohol Togni-(PhOCF2CF2)-reagent | C₁₇H₁₅F₄IO₂ | 454.20 | 3,3-Dimethyl-1-(1,1,2,2-tetrafluoro-2-phenoxyethyl)-1,3-dihydro-1λ³-benzo[d] nih.govnih.goviodaoxole |

This table is interactive and can be sorted by clicking on the column headers.

Development of Novel Hypervalent Iodosulfoximine Reagents

Recent advancements in hypervalent iodine chemistry have led to the development of novel reagents incorporating sulfoximidoyl groups. These hypervalent iodosulfoximine reagents serve as effective tools for the transfer of the sulfoximine (B86345) moiety to various organic substrates.

A significant breakthrough in this area was the synthesis of well-defined hypervalent iodine(III) reagents that incorporate transferable sulfoximidoyl groups. nih.govresearchgate.net These compounds are typically prepared through ligand exchange reactions of a hypervalent iodine precursor, such as methoxy(tosyloxy)iodobenzene (MTIB), with NH sulfoximines. nih.govresearchgate.net This method has been shown to produce the desired reagents in good to excellent yields. nih.govresearchgate.net The solid-state structure of these reagents has been confirmed through X-ray crystallography. nih.govresearchgate.net

The utility of these novel reagents has been demonstrated in the transition-metal-free N-alkynylation of sulfoximines. nih.govresearchgate.net This provides a new synthetic route to a valuable class of compounds. Furthermore, under visible light, these sulfoximidoyl-containing hypervalent iodine reagents can react with aryl alkynes to produce N-α-ketoacylated sulfoximines in good to high yields. acs.org This process is notable for being metal- and base-free. acs.org

The development of NH transfer reactions using hypervalent iodine and simple ammonia (B1221849) sources has also facilitated the synthesis of sulfoximines from sulfoxides. nih.gov Mechanistic studies suggest the involvement of an intermediate iodonitrene in these transformations. nih.gov

The following table provides an overview of the types of hypervalent iodosulfoximine reagents and their applications.

| Reagent Type | Precursors | Application |

| Sulfoximidoyl-containing hypervalent iodine(III) reagents | Methoxy(tosyloxy)iodobenzene (MTIB) and NH sulfoximines | Transition-metal-free sulfoximidations of alkynes |

| In situ generated iodosulfoximine reagents | Hypervalent iodine(III) reagents and simple ammonia sources | NH transfer to sulfoxides to form sulfoximines |

| Photoreactive sulfoximidoyl-containing hypervalent iodine reagents | Sulfoximidoyl-containing hypervalent iodine reagents | Visible light-induced α-ketoacylations of sulfoximines with aryl alkynes |

This table is interactive and can be sorted by clicking on the column headers.

Considerations for Reagent Recyclability and Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis and use of hypervalent iodine reagents, including Togni-type reagents. Key considerations in this area include improving the atom economy of reactions, developing recyclable reagents, and utilizing more environmentally benign synthetic methods.

A major drawback of stoichiometric hypervalent iodine reagents is their poor atom economy, as the iodoarene byproduct is often generated as waste. To address this, significant research has focused on developing catalytic systems where the hypervalent iodine species is regenerated in situ.

Several strategies have been developed to create recyclable hypervalent iodine reagents. These include the use of polymer-supported reagents and the introduction of fluorous tags to facilitate separation and recovery.

Furthermore, more sustainable methods for the synthesis of hypervalent iodine compounds are being explored. These include electrochemical methods, which avoid the use of chemical oxidants, and the use of greener terminal oxidants in chemical synthesis. The direct reuse of recycled catalysts from various waste streams is also an emerging area of research with the potential to contribute to more sustainable chemical production. mdpi.com

The following table summarizes key approaches to enhancing the sustainability of hypervalent iodine reagents.

| Sustainability Approach | Description |

| Catalytic Systems | In situ regeneration of the hypervalent iodine species to reduce waste. |

| Recyclable Reagents | Use of polymer supports or fluorous tags to enable reagent recovery and reuse. |

| Electrochemical Synthesis | Anodic oxidation of aryl iodides to generate hypervalent iodine species without chemical oxidants. |

| Green Oxidants | Utilization of more environmentally friendly terminal oxidants in the synthesis of the reagents. |

This table is interactive and can be sorted by clicking on the column headers.

Mechanistic Investigations of Alcohol Togni 3 Cf3 Phocf2cf2 Reagent Reactivity

Proposed Reaction Modes of Hypervalent Iodine Reagents in Fluoroalkylation

Hypervalent iodine(III) reagents are versatile tools in modern organic chemistry due to their ability to act as sources of both radical and electrophilic fluoroalkyl groups. rsc.orgsigmaaldrich.com The specific reactivity of reagents like the Alcohol Togni-(3-CF3-PhOCF2CF2)-reagent is governed by the cleavage of the hypervalent iodine-CF2CF2OPh-3-CF3 bond, which can be induced through different activation methods. acs.orgreddit.com

Single Electron Transfer (SET) Pathways and Radical Generation

A prominent reaction mechanism for Togni-type reagents involves the generation of a fluoroalkyl radical via a single electron transfer (SET) process. acs.orgrsc.org This pathway is favored under conditions that facilitate the one-electron reduction of the iodine(III) center. nih.gov Upon reduction, the reagent undergoes fragmentation to release a fluoroalkyl radical, which then engages with the substrate. acs.orgrsc.org

The generation of fluoroalkyl radicals from hypervalent iodine reagents is often initiated by one-electron reductants. acs.orgnih.gov Transition metals, particularly copper(I) salts, are effective in promoting the homolytic cleavage of the I-CF₂R bond via an SET mechanism. acs.org In this process, Cu(I) reduces the iodine(III) center, concertedly releasing the CF₂R radical and forming a Cu(II) species. acs.org This radical then adds to a substrate, such as an alkene, to form a new radical intermediate, which can be further oxidized by the Cu(II) species to a carbocation, leading to the final product after deprotonation. acs.org

Besides metals, certain organic molecules can also act as one-electron reductants. For instance, electron-rich species like lithium enolates or sodium 2,2,6,6-tetramethylpiperidine-N-oxylate (TEMPONa) can reduce the Togni reagent to generate the trifluoromethyl radical. acs.orgacs.org The choice between a radical or nucleophilic pathway is often determined by the interplay between the reducibility and nucleophilicity of the substrate. acs.org

Table 1: Examples of One-Electron Reductants in Togni Reagent Activation

| Reductant | Proposed Role | Reference |

| Copper(I) | Catalyzes SET to generate CF₃• radical and Cu(II). | acs.org |

| Iron(II) | Acts as a one-electron reductant to initiate radical formation. | acs.org |

| TEMPONa | Organic radical that acts as a clean one-electron reductant. | acs.orgacs.org |

| Lithium Enolates | Can act as reductants depending on their electronic properties. | acs.org |

Light can serve as an external stimulus to initiate SET pathways in the absence of chemical reductants. acs.org Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals from stable precursors under mild conditions. sigmaaldrich.com In this context, a photocatalyst, such as Ru(bpy)₃Cl₂ or Ir(ppy)₃, absorbs visible light and becomes a potent single-electron donor or acceptor in its excited state. acs.org

For Togni-type reagents, the excited photocatalyst can transfer an electron to the hypervalent iodine compound, inducing the cleavage of the I-CF₂R bond and releasing the fluoroalkyl radical. acs.org This method avoids the need for stoichiometric chemical reductants and often provides high levels of control and selectivity. acs.org Furthermore, direct photolysis or the formation of electron donor-acceptor (EDA) complexes between a substrate and the reagent can also lead to radical generation upon irradiation. conicet.gov.ar

Electrophilic Activation and Cationic Mechanisms

Alternatively, hypervalent iodine reagents can function as sources of an electrophilic fluoroalkyl group ("CF₂R⁺" synthon). acs.orgnih.gov This reactivity is typically unlocked through activation by Lewis or Brønsted acids, which enhances the electrophilicity of the reagent and facilitates nucleophilic attack. acs.orgethz.ch

Lewis acids can coordinate to the oxygen atom of the benziodoxole backbone of Togni-type reagents. acs.orgrsc.org This coordination weakens the iodine-oxygen bond, which in turn elongates and weakens the iodine-fluoroalkyl bond. acs.org This activation makes the carbon atom of the fluoroalkyl group more electrophilic and susceptible to a nucleophilic substitution (SN2)-type attack by a nucleophile. acs.orgorganic-chemistry.org

Density functional theory (DFT) calculations have shown that Lewis acids like Zn(II) can significantly activate the Togni reagent, lowering the energy barrier for nucleophilic attack. acs.org This pathway is common for the fluoroalkylation of "hard" nucleophiles such as alcohols and sulfonates. ethz.ch The choice of Lewis acid and its counterion can be crucial; for instance, Zn(NTf₂)₂ is often preferred due to the low nucleophilicity of its counterion. acs.org

Table 2: Effect of Lewis Acid Activation on Togni Reagent Structure

| Species | I-O Bond Length (Å) | C-I-CF₃ Angle (°) | Implication | Reference |

| Togni Reagent 1 | 2.283 | 93.74 | Ground State | acs.org |

| 1 ·Zn(II) Complex | 2.403 | 95.4 | Weakened I-O bond, activated for nucleophilic attack | acs.org |

Similar to Lewis acids, strong Brønsted acids can activate hypervalent iodine reagents. acs.orgacs.org Protonation of the oxygen atom in the reagent's backbone increases its leaving group ability and enhances the electrophilicity of the fluoroalkyl moiety. acs.orgnih.gov This activation mode facilitates the reaction with weakly nucleophilic substrates. For example, sulfonic acids can react with Togni reagents under Brønsted acid activation to yield the corresponding trifluoromethyl sulfonates. acs.org Theoretical calculations indicate that protonation significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) associated with the hypervalent bond, making it more susceptible to nucleophilic attack. acs.org

Theoretical and Computational Studies on Reactivity

Theoretical and computational chemistry have become indispensable tools for understanding the intricate reactivity of hypervalent iodine reagents, including the this compound. These studies provide deep insights into reaction mechanisms, electronic structures, and the factors governing reagent stability and efficiency.

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) calculations are a cornerstone for investigating the reaction mechanisms of Togni-type reagents. acs.org These computational studies allow for the exploration of potential energy surfaces, the characterization of transition states, and the determination of reaction pathways that are often difficult to probe experimentally. acs.org

For Togni reagents, DFT studies have been crucial in elucidating two primary reaction modes:

Single-Electron Transfer (SET) Pathway : In the presence of a one-electron reductant (like Cu(I)), the Togni reagent can be reduced, leading to the concerted release of a trifluoromethyl radical (CF3•). This radical can then engage in subsequent reactions. acs.org

Nucleophilic Substitution (SN2-type) Pathway : The reagent can also act as a source of an electrophilic trifluoromethyl group ("CF3+"). This pathway is often facilitated by Lewis or Brønsted acids, which activate the reagent and make it more susceptible to nucleophilic attack at the CF3 group. acs.org

The competition between these pathways is determined by the properties of the substrate, specifically its reducibility versus its nucleophilicity. acs.org DFT calculations help to predict which pathway is more favorable for a given substrate by calculating the activation barriers for each potential route. acs.org For instance, DFT has been used to model the formation of Togni reagents and to understand the divergent reactivity between CF3 and SCF3 analogues, revealing the thermodynamic and kinetic factors at play. acs.org

| Mechanistic Pathway | Description | Key Intermediates/Species | Governing Factors |

|---|---|---|---|

| Radical Pathway (SET) | Single-electron transfer from a reductant to the Togni reagent, generating a CF3 radical. acs.org | CF3• radical, Oxidized catalyst (e.g., Cu(II)) acs.org | Presence of one-electron reductants (e.g., Cu(I), Fe(II)), Substrate reducibility. acs.org |

| Ionic Pathway (SN2-type) | Nucleophilic attack on the electrophilic CF3 group, often activated by an acid. acs.org | Protonated/Lewis acid-adducted Togni reagent, Carbocation intermediates. acs.org | Presence of Lewis/Brønsted acids, Substrate nucleophilicity. acs.org |

Analysis of Trans Influence and Steric Effects on Reagent Reactivity

The reactivity of hypervalent iodine reagents is significantly modulated by both electronic and steric factors within the molecule. rsc.orgrsc.org

The trans influence is a key electronic effect that describes how a ligand influences the bond trans to it. In the T-shaped geometry of Togni reagents, the CF3 group is typically trans to an oxygen atom of the benziodoxole ring. A weaker trans influence from the ligand opposite the CF3 group leads to a lengthening of the I-O bond and a corresponding shortening and strengthening of the I-CF3 bond. rsc.orgrsc.org This shortening enhances the electrophilic character of the CF3 group, thereby increasing the reagent's reactivity. rsc.org Computational studies have shown that modifying the linker in the five-membered ring (e.g., replacing C=O with SO2) can systematically alter the trans influence and thus tune the reagent's reactivity. rsc.org

Steric effects , particularly from substituents at the ortho-position of the aromatic ring, also play a crucial role. rsc.org The introduction of bulky groups, such as a methyl group, can induce non-planarity in the reagent's structure. researchgate.net This distortion weakens the hypervalent bonds involving the iodine atom, making the reagent more reactive and facilitating processes like twisting, which can be crucial for certain reaction pathways. researchgate.net

| Structural Modification | Effect on Bond Lengths | Mechanism of Influence | Predicted Impact on Reactivity |

|---|---|---|---|

| Highly electronegative linker (e.g., -SO2- vs. -CO-) | Lengthens trans I-O bond, Shortens I-CF3 bond. rsc.org | Weakens trans influence. rsc.org | Increases electrophilic reactivity. rsc.org |

| Bulky ortho-substituent (e.g., -CH3) | Induces non-planarity. rsc.orgresearchgate.net | Steric hindrance weakens hypervalent bonding. researchgate.net | Enhances reactivity. rsc.org |

Hypervalent Twist Models and Isomerization Pathways

Hypervalent iodine compounds can undergo intramolecular positional isomerization, a process critical to their stability and reactivity. researchgate.netrsc.org This rearrangement, often termed a "hypervalent twist," involves the exchange of apical and equatorial ligands. arxiv.org Computational studies have identified two primary models for this process in Togni-type reagents:

Apical Twist : In this model, a ligand moves from an equatorial position to an apical position in the transition state. arxiv.org

Equatorial Twist : This pathway involves a ligand moving from one equatorial position to another. arxiv.org

The preferred pathway depends on the specific structure of the reagent. For example, computational studies have shown that Togni I isomerizes via a high-barrier apical twist, whereas Togni II follows a lower-barrier equatorial twist pathway. rsc.orgarxiv.org Understanding these isomerization pathways is crucial because they can lead to the formation of inactive, thermodynamically more stable acyclic isomers, which can act as by-products and reduce the reagent's effectiveness. researchgate.netrsc.org By modeling these twist mechanisms, researchers can design new reagents with higher intrinsic reactivity and stability by inhibiting the formation of these inactive by-products. researchgate.net

| Twist Model | Description of Ligand Movement | Associated Energy Barrier | Significance |

|---|---|---|---|

| Apical Twist | Equatorial ligand moves to an apical position. arxiv.org | Generally higher energy barrier (e.g., in Togni I). arxiv.org | Can explain the kinetic stability of certain reagents. |

| Equatorial Twist | Equatorial ligand moves to another equatorial position. arxiv.org | Can have a lower energy barrier (e.g., in Togni II). rsc.orgarxiv.org | Identifies potential pathways for isomerization to inactive forms. rsc.org |

Molecular Electrostatic Potential (MESP)-Based Parameters for Reactivity Assessment

Molecular Electrostatic Potential (MESP) is a powerful computational tool used to predict and understand molecular reactivity. acs.orgnih.gov It maps the electrostatic potential onto the electron density surface of a molecule, revealing electron-rich (negative potential, nucleophilic) and electron-deficient (positive potential, electrophilic) regions. nih.gov

For Togni-type reagents, MESP analysis provides valuable quantitative insights. acs.org Specifically, the MESP value at the carbon atom of the I-CF3 moiety (VC) has been proposed as a sensitive parameter to quantify reactivity. acs.orgnih.gov A more positive VC value indicates a more electrophilic carbon atom, which correlates with a lower heterolytic bond dissociation energy (BDE) for the I-CF3 bond. acs.org Therefore, VC can serve as a convenient descriptor for assessing the trifluoromethylating power of a reagent. acs.orgnih.gov This MESP-based approach has also been successfully applied to evaluate the strength of σ-hole interactions between the iodine atom and incoming nucleophiles, providing a more profound understanding of the noncovalent interactions that precede the reaction. acs.org

| MESP Parameter | Definition | Correlation with Reactivity |

|---|---|---|

| VC (MESP at I-CF3 Carbon) | The value of the molecular electrostatic potential at the nucleus of the carbon atom in the I-CF3 bond. acs.org | A more positive VC value correlates with higher electrophilicity and lower I-CF3 bond dissociation energy, indicating higher reactivity. acs.orgnih.gov |

| σ-hole potential | Region of positive electrostatic potential on the iodine atom, opposite the covalent bonds. | The magnitude of the positive potential relates to the strength of interaction with incoming nucleophiles. acs.org |

Kinetic vs. Thermodynamic Stability of Hypervalent Iodine Forms and Reaction Pathways

A fascinating and crucial aspect of Togni reagents is that they often exist in a hypervalent iodine form that is thermodynamically less stable than a potential acyclic ether isomer. researchgate.netrsc.org For example, the I–CF3 form of Togni's reagent I is significantly higher in energy than its corresponding O–CF3 ether isomer. rsc.org

The existence and utility of these reagents are therefore due to their kinetic stability . researchgate.netrsc.org This kinetic stability is conferred by a substantial energy barrier that prevents isomerization to the more stable, but inactive, thermodynamic product. rsc.orgethz.ch The five-membered benziodoxole ring is a key structural feature responsible for this high isomerization barrier. researchgate.netrsc.org The ring strain required to achieve the transition state for the intramolecular transfer of the CF3 group from the iodine to the oxygen atom is energetically prohibitive under normal conditions. researchgate.net

The interplay between kinetic and thermodynamic stability is critical. The high-energy, kinetically stable hypervalent form is what makes the reagent "versatile and effective" for trifluoromethylation. rsc.org However, if the isomerization barrier is too low, the reagent will have a poor shelf-life and decompose into its inactive form. Computational studies have shown that the height of this barrier can be predicted based on the I-CF3 bond length, providing a useful tool for designing new, stable, and reactive reagents. researchgate.netrsc.org This delicate balance explains why some hypervalent iodine reagents are stable and isolable while others are transient intermediates. researchgate.net

| Factor | Influence on Thermodynamic Stability | Influence on Kinetic Stability |

|---|---|---|

| Hypervalent I-CF3 Form | Generally less stable (higher energy) than the acyclic ether isomer. rsc.org | The active, reactive form of the reagent. rsc.org |

| Acyclic O-CF3 Ether Form | Generally more stable (lower energy); the thermodynamic product. researchgate.netrsc.org | Inactive for electrophilic trifluoromethylation. rsc.org |

| Five-Membered Ring Scaffold | Contributes to the higher energy of the hypervalent form. researchgate.net | Provides a high activation barrier, preventing isomerization and conferring kinetic stability. researchgate.netrsc.org |

Catalytic Systems and Promoters in Alcohol Togni 3 Cf3 Phocf2cf2 Reagent Chemistry

Transition Metal Catalysis

Transition metals are pivotal in activating hypervalent iodine reagents, often initiating radical-based pathways or facilitating reductive-elimination steps. For the Alcohol Togni-(3-CF3-PhOCF2CF2)-reagent, metal catalysis is expected to be a primary method for achieving fluoroalkylation of various substrates.

Copper catalysis is one of the most versatile and widely used methods for the functionalization of alkenes and other nucleophiles with Togni reagents. researchgate.net The mechanism typically involves a single-electron transfer (SET) from a Cu(I) species to the Togni reagent. This process cleaves the iodine-fluoroalkyl bond, generating a fluoroalkyl radical and a Cu(II) species. researchgate.netcas.cn

In the context of the this compound, a Cu(I) catalyst would generate the •(CF₂)₂OPh-3-CF₃ radical. This highly reactive intermediate can then engage in various transformations, such as the difunctionalization of alkenes. For instance, in an oxy-fluoroalkylation reaction, the radical would add to an alkene, and the resulting carbon-centered radical is then trapped intramolecularly by a hydroxyl group, leading to the formation of functionalized cyclic ethers. researchgate.net This strategy provides a direct route to complex heterocyclic structures bearing the specific fluoroalkoxy tail.

Illustrative Data Table for Copper-Catalyzed Oxy-fluoroalkylation of Alkenes (Based on analogous reactions with standard Togni reagents) researchgate.net

| Catalyst (mol%) | Substrate (Alkene) | Solvent | Temperature (°C) | Product Type |

| CuI (10) | 4-Penten-1-ol | Dichloromethane | 25 | Substituted Tetrahydrofuran |

| Cu(MeCN)₄PF₆ (5) | 5-Hexen-1-ol | Acetonitrile | 40 | Substituted Tetrahydropyran |

| CuBr (10) | (Z)-3-Hexen-1-ol | Dichloromethane | 25 | Substituted Tetrahydrofuran |

Zinc compounds can function as both stoichiometric mediators and catalysts in reactions with hypervalent iodine reagents. Zinc(II) salts, particularly those with non-coordinating anions like zinc bis(triflimide) [Zn(NTf₂)₂], are effective Lewis acids that can activate the Togni reagent towards nucleophilic attack. This approach is particularly relevant for the fluoroalkylation of alcohols to form fluoroalkyl ethers.

For the this compound, activation by a zinc(II) Lewis acid would make the iodine center more electrophilic, facilitating the transfer of the -(CF₂)₂OPh-3-CF₃ group to an alcohol substrate. This method is expected to provide a direct pathway to otherwise difficult-to-access ethers containing the 1,1,2,2-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl moiety.

Illustrative Data Table for Zinc-Mediated O-Fluoroalkylation of Alcohols (Based on analogous reactions with trifluoromethylating Togni reagents)

| Zinc Mediator | Substrate (Alcohol) | Solvent | Temperature (°C) | Product Type |

| Zn(NTf₂)₂ | Cyclohexanol | Dichloromethane | 25 | Alkyl Fluoroalkyl Ether |

| Zn(OTf)₂ | Benzyl alcohol | Acetonitrile | 40 | Benzyl Fluoroalkyl Ether |

| Et₂Zn | 1-Octanol | Dichloromethane | 0-25 | Alkyl Fluoroalkyl Ether |

While copper and zinc are the most common metals used, other transition metals such as palladium, nickel, and rhenium have also been employed in Togni reagent chemistry. Palladium and nickel catalysts are known to engage in cross-coupling reactions, although these are more established for aryl and vinyl substrates rather than the direct use of alcohol-derived Togni reagents.

Rhenium complexes have been shown to catalyze the C-H trifluoromethylation of heteroaromatic compounds with Togni reagents. conicet.gov.ar A similar strategy could plausibly be applied using the this compound for the direct C-H functionalization of specific substrates, transferring the -(CF₂)₂OPh-3-CF₃ group onto a heterocycle. These systems often operate via mechanisms distinct from the common radical pathways of copper catalysis. conicet.gov.ar

Organocatalysis and Metal-Free Approaches

In an effort to develop more sustainable and cost-effective synthetic methods, metal-free approaches to activate Togni reagents have gained significant attention. These strategies include the use of organocatalysts, acids, and photochemical methods.

Simple Brønsted or Lewis acids can activate Togni reagents by coordinating to the oxygen atom of the benziodaoxole backbone. This activation increases the electrophilicity of the iodine center, promoting the transfer of the fluoroalkyl group to a suitable nucleophile. This approach is mechanistically similar to the activation by zinc salts but avoids the use of metals entirely. Strong Brønsted acids are anticipated to protonate the reagent, facilitating subsequent nucleophilic attack. This method would be suitable for fluoroalkylation of moderate nucleophiles under metal-free conditions.

Visible-light photoredox catalysis has emerged as a powerful and mild technique for generating radicals from Togni reagents. nih.gov In a typical cycle, a photocatalyst (such as an iridium or ruthenium complex, or an organic dye) absorbs visible light and enters an excited state. This excited-state catalyst can then reduce the Togni reagent via a single-electron transfer (SET). nih.gov

For the this compound, this process would cleanly generate the •(CF₂)₂OPh-3-CF₃ radical under exceptionally mild conditions. This radical can then be used in a wide array of synthetic transformations, including addition to alkenes and alkynes, or C-H functionalization of (hetero)arenes. The key advantage of photoredox catalysis is its ability to operate at ambient temperature, offering high functional group tolerance and compatibility with sensitive substrates.

Illustrative Data Table for Photoredox-Catalyzed Giese Addition to Alkenes (Based on analogous reactions with other fluoroalkylating hypervalent iodine reagents) nih.gov

| Photocatalyst | Alkene Acceptor | Solvent | Light Source | Product Type |

| fac-[Ir(ppy)₃] | Styrene | Acetonitrile | Blue LED | C-H Fluoroalkylated Alkane |

| Ru(bpy)₃Cl₂ | Methyl Acrylate | DMF | Blue LED | Functionalized Ester |

| Eosin Y | N-Vinylpyrrolidone | Acetonitrile | Green LED | Functionalized Amide |

Utilization of Single Electron Transfer (SET) Reagents

The chemistry of Togni reagents is often characterized by reaction pathways that can involve radical intermediates, suggesting the potential for Single Electron Transfer (SET) mechanisms. Although specific SET reagents have not been extensively documented for use with the this compound, the general reactivity of Togni reagents points towards the feasibility of such approaches.

In many transformations involving Togni-type reagents, the generation of a fluoroalkyl radical via a SET process is a key step. This radical can then engage in various addition and cyclization reactions. It is plausible that SET reagents, such as certain transition metal complexes or organic photoredox catalysts, could be employed to facilitate the generation of the 3-(trifluoromethyl)phenoxy-tetrafluoroethyl radical from the this compound. The efficiency of such a process would likely depend on the redox potentials of both the Togni reagent and the chosen SET agent.

Table 1: Plausible SET-Mediated Transformations with this compound This table is illustrative and based on the known reactivity of similar Togni reagents.

| Substrate Type | Potential SET Reagent/Catalyst | Expected Product Type | Reaction Type |

|---|---|---|---|

| Alkenes | Photoredox Catalyst (e.g., Ru(bpy)3(PF6)2) | Fluoroalkylated Alkanes | Radical Addition |

| Alkynes | Copper(I) Salts | Fluoroalkylated Alkenes | Radical Addition |

| Arenes | Photoredox Catalyst (e.g., fac-Ir(ppy)3) | Fluoroalkylated Arenes | Radical Aromatic Substitution |

Phase-Transfer Catalysis in Specific Transformations

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This methodology has been successfully applied in reactions involving Togni reagents, particularly for the fluoroalkylation of acidic C-H compounds.

For the this compound, PTC could be envisioned for the fluoroalkylation of various nucleophiles that are deprotonated by an aqueous base. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, would transport the deprotonated nucleophile from the aqueous phase to the organic phase containing the Togni reagent, where the fluoroalkylation reaction would occur. This approach is particularly advantageous as it avoids the use of strong, anhydrous bases and can be performed under milder conditions.

Table 2: Potential Applications of Phase-Transfer Catalysis with this compound This table is speculative and based on established PTC applications with other Togni reagents.

| Nucleophile | Phase-Transfer Catalyst | Aqueous Base | Expected Product |

|---|---|---|---|

| β-Ketoesters | Tetrabutylammonium (B224687) bromide (TBAB) | Potassium Carbonate | α-Fluoroalkylated β-Ketoesters |

| Malonates | Benzyltriethylammonium chloride (TEBAC) | Sodium Hydroxide | Fluoroalkylated Malonates |

| Thiols | Aliquat 336 | Potassium Hydroxide | Fluoroalkyl Sulfides |

Influence of Additives and Reaction Conditions on Efficiency

The efficiency and selectivity of reactions involving the this compound are expected to be significantly influenced by various additives and reaction parameters.

Optimization of Solvent Systems

The choice of solvent can dramatically impact the outcome of fluoroalkylation reactions. The solubility of the Togni reagent, the substrate, and any catalysts or additives, as well as the solvent's polarity and coordinating ability, are all critical factors.

For reactions proceeding through polar or ionic intermediates, polar aprotic solvents such as acetonitrile, DMF, or DMSO are often employed to stabilize charged species and promote the reaction. In contrast, for reactions involving radical intermediates, less polar solvents like dichloromethane, chloroform, or toluene (B28343) may be more suitable. The optimization of the solvent system often requires screening a range of solvents to find the best balance of reactivity, selectivity, and yield. In some cases, a mixture of solvents may provide the optimal medium.

Table 3: General Guidance for Solvent Selection in Reactions with this compound This table provides general solvent recommendations based on reaction type.

| Reaction Mechanism | Recommended Solvent Class | Examples | Rationale |

|---|---|---|---|

| Ionic/Polar | Polar Aprotic | Acetonitrile, DMF, DMSO | Stabilizes charged intermediates and transition states. |

| Radical | Nonpolar/Weakly Polar | Dichloromethane, Toluene, Dioxane | Minimizes solvent participation in radical chain processes. |

| Phase-Transfer Catalysis | Biphasic (e.g., Toluene/Water) | - | Allows for the separation of reactants and catalysts. |

Temperature Effects on Reaction Efficiency and Selectivity

Reaction temperature is a critical parameter that can influence both the rate and the selectivity of a chemical transformation. In the context of the this compound, temperature control is likely crucial for achieving desired outcomes.

Generally, increasing the reaction temperature will increase the reaction rate. However, for exothermic reactions or processes with competing side reactions, higher temperatures can lead to decreased selectivity and the formation of undesired byproducts. For reactions involving thermally sensitive intermediates, such as certain radical species, lower temperatures may be necessary to maintain control over the reaction pathway. The optimal temperature for a given transformation will depend on the specific substrates, catalysts, and solvents employed and must be determined empirically. For instance, some radical-mediated reactions are initiated at room temperature using photoredox catalysis, while others may require thermal initiation at elevated temperatures.

Table 4: Potential Temperature Effects on Reactions with this compound This table outlines general trends in the effect of temperature on reaction outcomes.

| Temperature Range | Potential Effect on Efficiency | Potential Effect on Selectivity | Typical Applications |

|---|---|---|---|

| Low (-78 to 0 °C) | Slower reaction rates | Higher selectivity for kinetically controlled products | Reactions with highly reactive intermediates |

| Room Temperature (20-25 °C) | Moderate reaction rates | Good balance of rate and selectivity for many reactions | Photoredox catalyzed reactions, many standard transformations |

| Elevated ( > 40 °C) | Faster reaction rates | May decrease selectivity; potential for thermal decomposition | Reactions requiring higher activation energy |

Future Perspectives and Challenges in Alcohol Togni 3 Cf3 Phocf2cf2 Reagent Research

Development of Novel Reagent Architectures for Enhanced Reactivity and Selectivity

A primary area of future research involves the rational design of new Togni reagent architectures to improve their reactivity and selectivity. Modifications to the benziodoxole backbone are a key strategy. Introducing electron-withdrawing or electron-donating groups on the aromatic ring can modulate the electrophilicity of the iodine center, thereby tuning the reagent's reactivity. For instance, computational studies on other Togni reagents have shown that altering the electronic properties of the linker in the five-membered hypervalent iodine ring can influence the trans influence, which in turn affects the lability of the fluoroalkyl group.

Furthermore, steric modifications can play a crucial role in enhancing selectivity. The introduction of bulky substituents ortho to the iodine atom may improve enantioselective fluoroalkylation reactions when used in conjunction with chiral catalysts. The development of reagents with different substitution patterns on the phenoxy ring of the (3-CF3-PhOCF2CF2) moiety could also lead to reagents with tailored properties for specific applications.

Expanding the Substrate Scope for Broader Fluoroalkylation Applications

A significant challenge and opportunity lie in expanding the range of nucleophiles that can be efficiently fluoroalkylated with the Alcohol Togni-(3-CF3-PhOCF2CF2)-reagent. While reactions with common nucleophiles like thiols, alcohols, and some carbon-centered nucleophiles are known for related Togni reagents, the scope for this specific reagent is less explored. nih.govresearchgate.net Future work will likely focus on developing protocols for the fluoroalkylation of a wider array of substrates, including less reactive nucleophiles and complex, functionalized molecules relevant to medicinal chemistry and materials science.

The incorporation of the -(CF2CF2OPh-3-CF3) group can impart unique properties such as increased lipophilicity and metabolic stability to bioactive molecules. sigmaaldrich.com Therefore, demonstrating the utility of this reagent in late-stage functionalization of drug candidates and agrochemicals is a key objective. This includes developing methodologies for the selective fluoroalkylation of specific sites in complex molecules, which remains a formidable challenge in organic synthesis.

Exploration of New Reaction Modalities and Catalytic Cycles

The exploration of novel activation methods for the this compound is a promising avenue for discovering new reaction modalities. While many reactions with Togni reagents are performed under thermal conditions or with stoichiometric promoters, the development of catalytic cycles would represent a significant advance. This includes the use of transition metal catalysts, photoredox catalysis, and electrochemistry to generate the reactive fluoroalkylating species under milder conditions. conicet.gov.arrsc.org

For example, photoredox catalysis has been successfully employed with other Togni reagents to generate fluoroalkyl radicals, enabling a range of trifluoromethylation reactions of alkenes and arenes. researchgate.netconicet.gov.ar Similar strategies could be applied to the this compound to unlock new bond formations and expand its synthetic utility beyond traditional electrophilic fluoroalkylation. The development of catalytic enantioselective methods remains a major goal in this field.

Advancements in Computational Design and Deeper Mechanistic Understanding

Computational chemistry is poised to play an increasingly important role in the future development and application of the this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the reaction mechanisms of fluoroalkylation reactions. acs.org A deeper mechanistic understanding can, in turn, inform the rational design of more reactive and selective reagents, as well as the optimization of reaction conditions.

Computational studies can be used to predict the reactivity of new reagent architectures, screen for suitable catalysts, and elucidate the factors that control regioselectivity and stereoselectivity. For instance, computational work on related Togni reagents has helped to rationalize the preference for certain mechanistic pathways, such as S_N2-type reactions versus radical pathways, depending on the substrate and reaction conditions. ethz.chrsc.org Similar in-silico studies on the this compound will be crucial for accelerating its development and application.

Pursuit of More Sustainable and Recyclable Synthetic Protocols

A growing emphasis in chemical synthesis is the development of sustainable and environmentally friendly processes. For hypervalent iodine reagents, a major drawback is the generation of a stoichiometric amount of an iodoarene byproduct. nsf.gov Future research will focus on developing catalytic systems where the iodane (B103173) is regenerated in situ, thus minimizing waste.

Q & A

Q. What is the primary role of the Alcohol Togni-(3-CF3-PhOCF2CF2)-reagent in fluoroorganic synthesis?

The reagent serves as a hypervalent iodine(III) source for introducing perfluoroethyl (C₂F₅) and trifluoromethyl (CF₃) groups into organic substrates. Its reactivity stems from the electrophilic iodine center, which facilitates radical or ionic pathways for fluoralkylation. For example, in alkenes, it enables C–CF₃ bond formation via copper-catalyzed radical transfer or metal-free conditions . Methodologically, its use parallels Togni-CF₃ reagents but expands access to tetrafluoroethylene-containing motifs, which exhibit "polar hydrophobicity" (simultaneous dipole and solvophobic behavior) .

Q. How should researchers handle and store this reagent to maintain stability?

The reagent is a solid with a storage classification code of 11 (combustible). It must be stored at –20°C in airtight containers under inert gas (e.g., argon) to prevent moisture absorption and thermal decomposition. Avoid exposure to strong acids/bases or reducing agents, as these trigger rapid iodine(III) reduction, releasing volatile CF₃I or C₂F₅I . Pre-cool glassware and work under anhydrous conditions (e.g., glovebox or Schlenk line) for optimal results.

Q. What spectroscopic techniques are recommended to confirm fluoralkylation success?

- ¹⁹F NMR : Monitor chemical shifts for CF₃ (–60 to –70 ppm) or C₂F₅ (–80 to –85 ppm) groups.

- HRMS (ESI or EI) : Confirm molecular ion peaks with isotopic patterns matching fluorine/iodine signatures.

- X-ray crystallography : Resolve structural conformations influenced by stereoelectronic effects of the CF₂CF₂ moiety .

Advanced Research Questions

Q. How can contradictory data in radical-mediated trifluoromethylation be resolved?

Discrepancies in product yields or regioselectivity often arise from competing pathways (e.g., ionic vs. radical mechanisms). To address this:

- Use radical traps (e.g., TEMPO) to confirm/quantify CF₃• involvement.

- Optimize catalysts (e.g., Cu(I) vs. photoredox systems) to favor single-electron transfer (SET) mechanisms .

- Control solvent polarity: Nonpolar solvents (e.g., THF) favor radical pathways, while polar aprotic solvents (e.g., DMF) may stabilize ionic intermediates .

Q. What strategies improve the efficiency of multi-step syntheses involving this reagent?

- One-pot cascades : Combine fluoralkylation with subsequent transformations (e.g., azirination via PhIO) to minimize intermediate isolation .

- Protecting groups : Use silyl or trityl groups to shield reactive sites (e.g., alcohols) during fluoralkylation .

- Catalyst screening : Test Pd, Ru, or Fe complexes to enhance turnover in cross-coupling steps post-fluoralkylation .

Q. How does the CF₂CF₂ moiety influence drug-receptor interactions compared to CF₃?

The extended fluorocarbon chain increases lipophilicity (logP) by ~0.5–1.0 units while retaining dipole interactions. This "polar hydrophobicity" enhances membrane permeability and target binding in drug candidates. For example, in HIV protease inhibitors, CF₂CF₂-modified analogs show improved half-lives due to reduced metabolic oxidation .

Q. What safety protocols are critical when scaling up reactions with this reagent?

- Thermal hazards : Avoid heating above 50°C; DSC data indicate exothermic decomposition (502 J/g) at 149°C .

- Ventilation : Use fume hoods with scrubbers to capture volatile fluorine byproducts (e.g., HF).

- Personal protective equipment (PPE) : Wear fluoropolymer-coated gloves (e.g., Viton®) and face shields to prevent iodine/fluorine exposure .

Methodological Recommendations for Data Interpretation

- Control experiments : Run reactions without catalyst/reagent to identify background pathways.

- Kinetic studies : Use in situ IR or Raman spectroscopy to track iodine(III) consumption rates.

- Computational modeling : Employ DFT calculations (e.g., Gaussian) to predict regioselectivity in radical addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.